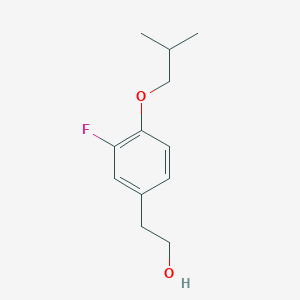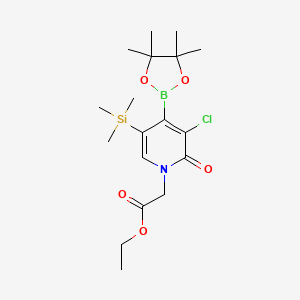
2-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluoro group at the 3-position and an isobutoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and isobutyl bromide.
Etherification: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is etherified using isobutyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-4-isobutoxybenzaldehyde.
Reduction: The aldehyde group of 3-fluoro-4-isobutoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Fluoro-4-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-isobutoxyphenyl)acetaldehyde or 2-(3-Fluoro-4-isobutoxyphenyl)acetone.
Reduction: 2-(3-Fluoro-4-isobutoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Fluoro-4-isobutoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-(4-Fluoro-3-isobutoxyphenyl)ethanol: A positional isomer with the fluoro and isobutoxy groups swapped.
2-(3-Cyano-4-isobutoxyphenyl)ethanol: A derivative with a cyano group instead of a fluoro group.
2-(3-Fluoro-4-methoxyphenyl)ethanol: A derivative with a methoxy group instead of an isobutoxy group.
Uniqueness
2-(3-Fluoro-4-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and isobutoxy groups on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H17FO2 |
|---|---|
分子量 |
212.26 g/mol |
IUPAC名 |
2-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-9(2)8-15-12-4-3-10(5-6-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChIキー |
PLQHJMIQVRPVQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)





![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
